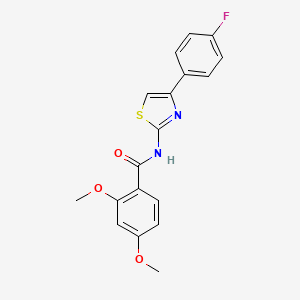

(E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-23-13-7-8-14(16(9-13)24-2)17(22)21-18-20-15(10-25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTMWCQLLBABHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.39 g/mol. The compound features a thiazole ring substituted with a fluorophenyl group and a dimethoxybenzamide moiety, which may contribute to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, thiazole-based compounds have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Mechanism : The proposed mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

- Case Study : A study demonstrated that a similar thiazole compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound may possess activity against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial effect is believed to result from the disruption of bacterial cell membranes and interference with metabolic pathways.

- Research Findings : In vitro studies reported minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may exhibit neuroprotective effects.

- Mechanism : These effects are often mediated through the modulation of neurotransmitter systems and reduction of oxidative stress.

- Case Study : A related compound demonstrated protective effects in animal models of neurodegenerative diseases by reducing neuronal apoptosis and enhancing cognitive function .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi. The antimicrobial efficacy is often assessed through in vitro methods such as the turbidimetric method, revealing that certain derivatives can outperform conventional antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against estrogen receptor-positive breast cancer cell lines like MCF7. The Sulforhodamine B assay is commonly employed to evaluate cytotoxicity. Results indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Evaluation

In one study, this compound was tested alongside other thiazole derivatives. Results showed that it exhibited a significant reduction in cell viability at concentrations as low as 10 µM compared to control groups treated with standard chemotherapeutics like 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies have been integral in understanding the interaction of this compound with biological targets. These studies help predict the binding affinity and mechanism of action at the molecular level, which is crucial for drug development .

Table 2: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | EGFR | -8.5 |

| Compound C | VEGFR | -7.9 |

Comparison with Similar Compounds

Structural Comparisons

Substituent Analysis

The target compound’s key structural features include:

- Thiazole ring with a 4-fluorophenyl group at position 4.

- Benzamide group substituted with 2,4-dimethoxy moieties.

Analog 1 : (E)-N-(3-(3-Fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6i)

- Differences : Dual fluorophenyl groups (positions 3 and 4) and a trimethoxybenzamide (vs. dimethoxy in the target).

- The trimethoxy group could improve lipophilicity compared to dimethoxy .

Analog 2: (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e)

- Differences : Bromophenyl (vs. fluorophenyl) and an aliphatic octanamide chain (vs. aromatic benzamide).

Analog 3 : N-(4-Phenyl-3-(prop-2-yn-1-yl)thiazol-2(3H)-ylidene)-benzamide (7d)

- Differences : Phenyl (vs. fluorophenyl) and unsubstituted benzamide (vs. dimethoxy).

Table 1: Structural Comparison

Spectral Data

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Condensation of 4-fluorophenyl thiourea with α-haloketones under reflux in ethanol or DMF .

Benzamide Coupling : Reaction of the thiazole intermediate with 2,4-dimethoxybenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane or DMF, monitored by TLC .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Key Optimization : Adjust reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for benzoyl chloride) to minimize byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and substituent positions (e.g., 4-fluorophenyl at δ 7.2–7.5 ppm, dimethoxy groups at δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C19H16FN3O3S) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and bioavailability to identify discrepancies due to rapid clearance .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .

- Dose-Response Refinement : Conduct staggered dosing in animal models to align with in vitro IC50 values (e.g., 10–50 µM range for anticancer activity) .

Example : reports in vitro anticancer activity at 20 µM but poor in vivo efficacy, attributed to rapid hepatic metabolism. Adjusting dosing intervals or using nanoformulations may bridge this gap .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like EGFR (PDB ID: 1M17). The fluorophenyl group shows π-π stacking with Phe723, while dimethoxy substituents form hydrogen bonds with Thr766 .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational flexibility .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing -F vs. -OCH3) on bioactivity using MOE or Schrödinger .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

-

Core Modifications : Replace 4-fluorophenyl with 4-chlorophenyl to enhance hydrophobic interactions (see for comparable analogs) .

-

Substituent Optimization :

Position Modification Observed Effect Reference Thiazole C2 Methyl vs. ethyl Increased solubility, reduced cytotoxicity Benzamide C4 Methoxy vs. ethoxy Improved metabolic stability -

In Silico Screening : Prioritize derivatives with lower predicted LogP (<3.5) for enhanced bioavailability .

Q. What experimental strategies validate the compound’s mechanism of action in enzymatic assays?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) using ADP-Glo™ kits. IC50 values <10 µM suggest competitive inhibition .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to confirm target engagement (e.g., KD ~100 nM for HSP90) .

- Cellular Pathway Analysis : Western blotting for downstream markers (e.g., p-AKT suppression in cancer cells) .

Q. How should researchers address solubility challenges in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin (10% w/v) to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the benzamide moiety for improved hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to maintain stability in physiological media .

Q. What strategies mitigate synthetic byproducts during large-scale production?

Methodological Answer:

- Catalyst Screening : Use Pd/C instead of Pd(OAc)2 for higher yields (>85%) in Suzuki couplings .

- Flow Chemistry : Optimize residence time (5–10 min) and temperature (70°C) to reduce dimerization .

- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., dehalogenated byproducts <0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.